2-[(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
Description
This compound is a structurally complex small molecule featuring a 1,3-thiazole core substituted with a sulfanyl group and a carbamoyl methyl moiety linked to a 3-chloro-2-methylphenyl ring. The acetamide group is further functionalized with a 4-fluorophenyl substituent. Its design integrates multiple pharmacophoric elements: the thiazole ring (common in bioactive molecules), halogenated aromatic systems (enhancing lipophilicity and target binding), and sulfanyl/acetamide linkages (contributing to hydrogen-bonding interactions).
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O2S2/c1-12-16(21)3-2-4-17(12)25-18(26)9-15-10-28-20(24-15)29-11-19(27)23-14-7-5-13(22)6-8-14/h2-8,10H,9,11H2,1H3,(H,23,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRYSUHWJJHUMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide typically involves the Hantzsch thiazole synthesis. This method includes the reaction of 3-chloro-2-methylphenylthiourea with 4-fluorophenacyl bromide under specific conditions. The reaction is carried out in the presence of a green solvent such as ethanol . The industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the chloromethylphenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia.
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. This compound has shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Recent studies indicate that the compound exhibits a broad spectrum of activity, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The anticancer potential of thiazole derivatives has been a focal point in recent pharmacological research. The compound has demonstrated promising results in inhibiting the proliferation of various cancer cell lines, particularly breast cancer (MCF-7) and colon cancer (HCT116).
Mechanism of Action :
The compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are critical in regulating cell death pathways.
Case Study :
In vitro assays revealed that the compound effectively inhibited cell proliferation with IC50 values ranging from 5 to 15 µM, indicating a potent effect compared to standard chemotherapeutics like doxorubicin .
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding modes of this compound with specific biological targets. For instance, it has been shown to interact effectively with dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells. This interaction suggests a potential mechanism for its anticancer effects .
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of specific enzymes involved in cancer metabolism. Inhibition of these enzymes can disrupt the metabolic pathways that cancer cells rely on for growth and proliferation.
Toxicology and Safety Profile
While the biological activities are promising, understanding the safety profile is essential. Preliminary toxicological assessments are necessary to evaluate the compound's safety for potential therapeutic use. Current data suggest moderate toxicity levels; however, detailed studies are warranted to establish a comprehensive safety profile .
Mechanism of Action
The mechanism of action of 2-[(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The presence of the fluorophenyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Morpholino vs. Carbamoyl Groups: The morpholino substituent in ’s compound increases polarity and solubility compared to the carbamoyl group in the target compound, which may enhance bioavailability but reduce membrane permeability .
- Thiazole Modifications: The target compound’s sulfanyl-thiazole moiety contrasts with the phenoxy-thiazole in ’s analog.
- Halogenation Patterns : The 3-chloro-2-methylphenyl group in the target compound introduces steric hindrance absent in simpler analogs like ’s 2-chloro-N-(4-fluorophenyl)acetamide, which may influence metabolic stability .
Analysis :
- Synthetic Complexity : The target compound’s synthesis likely requires multi-step protocols due to its intricate substituents, whereas simpler analogs (e.g., ) are synthesized in fewer steps .
- Packing Interactions : Compounds with nitro or sulfonyl groups (e.g., ) exhibit stronger intermolecular interactions (e.g., C–H···O) compared to acetamide derivatives, which rely on N–H···O bonds for crystal stabilization .
Physicochemical and Computational Predictions
While computational data (e.g., DFT) are absent for the target compound, highlights methods applicable to analogous systems. For instance:
- Electron-Withdrawing Groups: The 4-fluorophenyl and chloro substituents in the target compound may reduce electron density on the acetamide carbonyl, altering reactivity in nucleophilic substitution reactions compared to non-halogenated analogs .
- LogP Predictions : The target compound’s higher molecular weight and halogen content suggest a higher LogP (∼3.5–4.0) than ’s analog (LogP ∼2.8), indicating greater lipophilicity .
Biological Activity
The compound 2-[(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide is a thiazole-based derivative that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 366 Da. The structure includes a thiazole ring, which is known for its diverse biological activities, and a fluorophenyl group that may enhance its pharmacological properties.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C17H17ClN3O2S |
| Molecular Weight | 366 Da |
| LogP | 2.97 |
| Polar Surface Area (Ų) | 70 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 3 |
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. A study highlighted that compounds with thiazole rings demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds similar to the target compound showed IC50 values less than that of doxorubicin, a standard chemotherapeutic agent .
Mechanism of Action :
- The thiazole moiety interacts with cellular targets through hydrophobic contacts and hydrogen bonding, influencing apoptosis pathways in cancer cells .
Antimicrobial Activity
Thiazole derivatives have also been investigated for their antimicrobial properties. In vitro studies have shown that certain thiazole compounds exhibit potent activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups, such as chlorine or fluorine, enhances their antibacterial efficacy .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been noted in various studies. It may inhibit specific enzymes involved in tumor growth and bacterial resistance mechanisms. For example, the presence of a thiazole ring has been associated with inhibition of carbonic anhydrase enzymes, which play a role in tumorigenesis .
Case Studies
- Antitumor Efficacy : A study evaluated the cytotoxic effects of several thiazole derivatives on Jurkat and HT29 cell lines. The results demonstrated that compounds with similar structural features to the target compound exhibited significant growth inhibition, with IC50 values indicating strong anticancer potential .
- Antibacterial Screening : Another investigation focused on the antibacterial properties of thiazole derivatives against common pathogens. The findings revealed that certain derivatives showed greater efficacy than conventional antibiotics, suggesting their potential for development as new antimicrobial agents .
Q & A
Q. What in vitro-to-in vivo translation strategies are recommended?
- Methodology : Use pharmacokinetic (PK) modeling (e.g., compartmental analysis) to predict bioavailability. Validate with murine models: administer IV/PO doses, collect plasma samples, and quantify via LC-MS/MS. Adjust formulations (e.g., PEGylation) to improve AUC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
